

1-Chloro-2,5-dimethyl-4-nitrobenzene physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Chloro-2,5-dimethyl-4-nitrobenzene*

Cat. No.: *B1581280*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **1-Chloro-2,5-dimethyl-4-nitrobenzene**

Introduction

1-Chloro-2,5-dimethyl-4-nitrobenzene is a substituted aromatic compound with significant applications as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Its chemical structure, featuring a benzene ring substituted with chloro, nitro, and methyl groups, imparts a unique combination of reactivity and physical characteristics. Understanding these properties is paramount for its effective handling, application in synthetic protocols, and for ensuring safety in research and development settings. This guide provides a comprehensive overview of the key physical and chemical identifiers of **1-Chloro-2,5-dimethyl-4-nitrobenzene**, detailed experimental protocols for property determination, and essential safety information for laboratory professionals.

Compound Identification and Chemical Structure

Accurate identification is the foundation of any chemical study. **1-Chloro-2,5-dimethyl-4-nitrobenzene** is known by several synonyms, and its identity is unequivocally confirmed by its CAS Registry Number and molecular structure.

- IUPAC Name: **1-chloro-2,5-dimethyl-4-nitrobenzene**[\[1\]](#)

- Synonyms: 2-Chloro-5-nitro-p-xylene, 2,5-Dimethyl-4-chloro-1-nitrobenzene, 4-chloro-2,5-dimethylnitrobenzene[1][2][3]
- CAS Number: 34633-69-7[1][2][4]
- Molecular Formula: C₈H₈ClNO₂[2][4][5]
- Molecular Weight: 185.61 g/mol [1][6]
- InChIKey: JMEXAQBBMDHIGQ-UHFFFAOYSA-N[1][2][4]
- Canonical SMILES: CC1=CC(=C(C=C1Cl)C)--INVALID-LINK--[O-][1][4]

Physicochemical Properties Summary

The physical properties of a compound dictate its behavior under various conditions and are crucial for designing experimental setups, purification strategies, and storage solutions. The following table summarizes the key physicochemical data for **1-Chloro-2,5-dimethyl-4-nitrobenzene**.

Property	Value	Source(s)
Melting Point	78-79°C or 97°C	[2][3][4][7]
Boiling Point	273.2°C at 760 mmHg; 135-136°C at 13 Torr	[2][3][4]
Density	1.273 g/cm ³	[2][3][4][7]
Flash Point	119°C	[2][3][4][7]
Refractive Index	1.562	[2][3]
Topological Polar Surface Area	45.8 Å ²	[1][3][6]
XLogP3 (LogP)	3.1	[1][2][3][6]

Note: Discrepancies in reported melting points may arise from different measurement conditions or sample purities.

In-Depth Discussion of Physical Properties

Appearance and State

At standard temperature and pressure, **1-Chloro-2,5-dimethyl-4-nitrobenzene** exists as a solid. Its appearance is typically crystalline, often described as pale yellow needles.

Melting and Boiling Points

The melting point is a critical indicator of purity. For **1-Chloro-2,5-dimethyl-4-nitrobenzene**, reported values range from 78-79°C to 97°C[2][3][4]. A sharp melting range within this scope generally signifies a high degree of purity. The significant difference in reported values highlights the importance of independent verification in a laboratory setting.

The boiling point is reported as 273.2°C at atmospheric pressure (760 mmHg)[4][7]. However, due to the potential for decomposition at high temperatures, vacuum distillation is often preferred for purification. Under reduced pressure (13 Torr), the boiling point is significantly lower, at 135-136°C[2][3]. This demonstrates the principle that reducing the pressure above a liquid lowers the temperature required for it to boil, a crucial technique for thermally sensitive compounds.

Solubility Profile

While specific quantitative solubility data is not readily available in public literature, the molecule's structure provides strong indicators. With a calculated LogP (octanol-water partition coefficient) of 3.1, the compound is predicted to be hydrophobic[1][3][6]. This suggests it will have low solubility in water but good solubility in nonpolar organic solvents like ether, benzene, and carbon disulfide, and moderate solubility in alcohols, particularly when heated[8]. This profile is typical for aromatic compounds with nonpolar substituents.

Spectroscopic Characterization (Predicted)

While specific spectra are not provided, the structure of **1-Chloro-2,5-dimethyl-4-nitrobenzene** allows for the prediction of its key spectroscopic features, which are essential for its identification and characterization.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The two aromatic protons will appear as singlets due

to their isolated positions on the ring. The two methyl groups are chemically distinct and should appear as two separate singlets in the typical upfield region for methyl protons (around 2.2-2.6 ppm).

- ¹³C NMR: The carbon NMR spectrum should display eight distinct signals, corresponding to each unique carbon atom in the molecule. This includes the two methyl carbons, the four aromatic CH carbons, and the two aromatic carbons directly bonded to the chloro and nitro substituents.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group (NO₂) stretches, typically around 1530-1500 cm⁻¹ (asymmetric) and 1350-1330 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations will also be present.

Safety and Handling

1-Chloro-2,5-dimethyl-4-nitrobenzene is classified as an irritant[3][4][6][7]. It is known to cause serious eye irritation[1][2]. Standard laboratory safety protocols should be strictly followed.

- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat[2].
- Handling: Wash hands and exposed skin thoroughly after handling[2][9]. Avoid breathing dust or vapors. Use only in a well-ventilated area or under a chemical fume hood[9].
- First Aid: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing[1][2]. If skin contact occurs, wash with plenty of soap and water[9]. If swallowed or inhaled, seek immediate medical attention[9][10].

Experimental Protocols

The following are standardized, step-by-step methodologies for determining the key physical properties of **1-Chloro-2,5-dimethyl-4-nitrobenzene** in a research setting.

Melting Point Determination (Capillary Method)

This protocol provides a precise measurement of the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
- **Apparatus Setup:** Place the capillary tube into a calibrated melting point apparatus.
- **Heating:** Begin heating the apparatus. For an unknown compound, a rapid heating rate (10-20°C/min) can be used to find an approximate melting point.
- **Measurement:** For a precise measurement, repeat the process with a fresh sample, heating rapidly to about 20°C below the approximate melting point, then reducing the heating rate to 1-2°C/min.
- **Data Recording:** Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is T_1 - T_2 . A pure compound will have a sharp melting range of 1-2°C.

Diagram: Workflow for Melting Point Determination



[Click to download full resolution via product page](#)

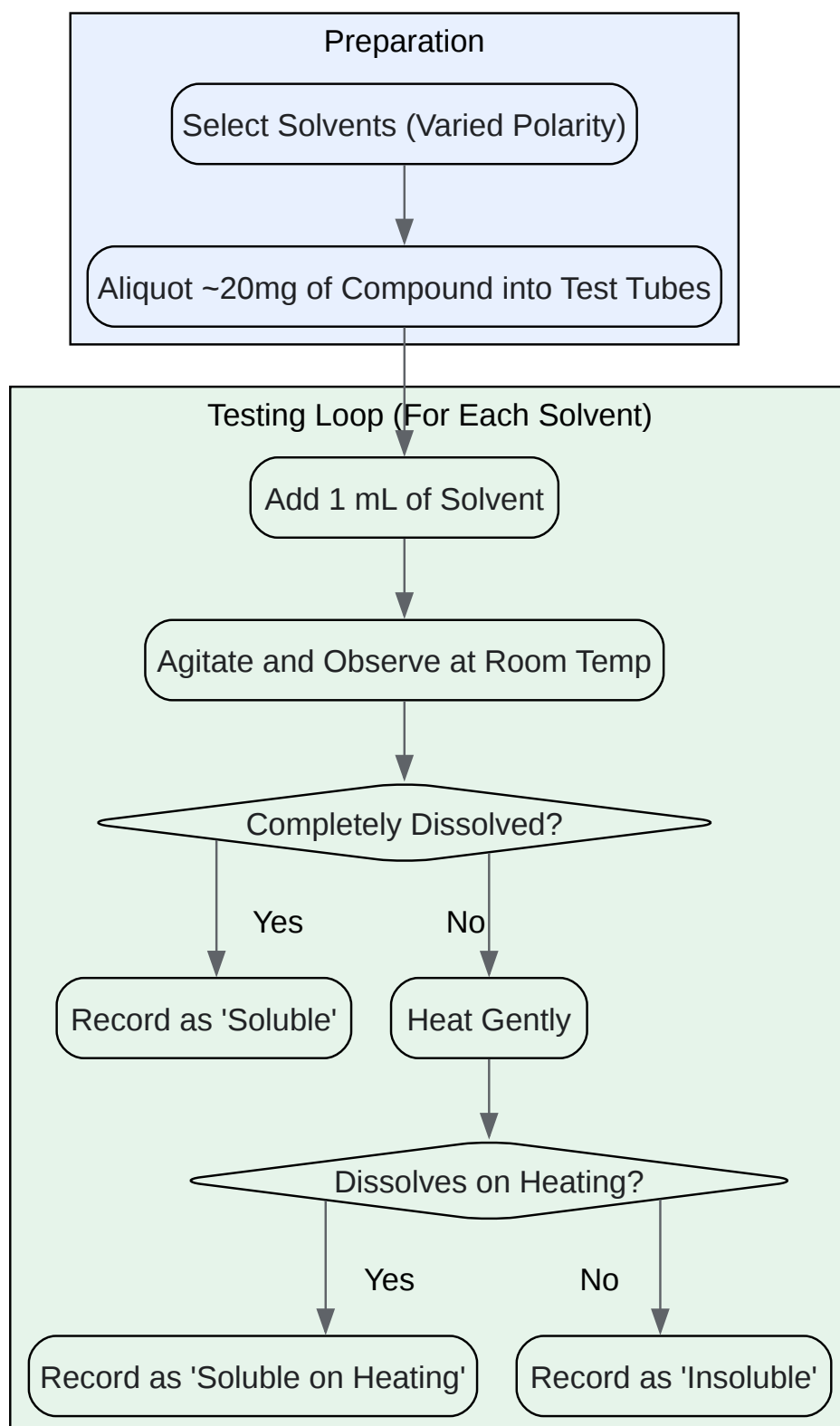
Solubility Assessment

This qualitative protocol determines the solubility of the compound in various solvents, which is essential for reaction setup, extraction, and crystallization.

Methodology:

- Solvent Selection: Choose a range of solvents with varying polarities (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane).
- Sample Preparation: Add approximately 10-20 mg of **1-Chloro-2,5-dimethyl-4-nitrobenzene** to a series of clean, dry test tubes.
- Solvent Addition: Add 1 mL of a selected solvent to the first test tube.
- Observation: Agitate the mixture (e.g., using a vortex mixer) for 1-2 minutes. Observe if the solid dissolves completely.
- Classification:
 - Soluble: The entire solid dissolves.
 - Partially Soluble: Some, but not all, of the solid dissolves.
 - Insoluble: The solid does not appear to dissolve.
- Heating (Optional): If the compound is insoluble at room temperature, gently heat the test tube in a water bath to observe if solubility increases with temperature. Note if the compound crystallizes upon cooling.
- Repeat: Repeat steps 3-6 for each selected solvent.

Diagram: Workflow for Solubility Assessment



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Chloro-2,5-dimethyl-4-nitrobenzene | C₈H₈ClNO₂ | CID 252793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. appchemical.com [appchemical.com]
- 6. echemi.com [echemi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 1-Chloro-2,4-Dinitrobenzene | C₆H₃ClN₂O₄ | CID 6 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [1-Chloro-2,5-dimethyl-4-nitrobenzene physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581280#1-chloro-2-5-dimethyl-4-nitrobenzene-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com